7-tert-butyl 3-methyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate
Overview
Description
7-tert-butyl 3-methyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate is a useful research compound. Its molecular formula is C12H18N4O4 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Synthesis
- The study by Mironovich and Shcherbinin (2014) on the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives demonstrates the acylation of amino groups under specific conditions, leading to the formation of amides. This research highlights the fundamental chemical properties and potential for further functionalization of these compounds Mironovich & Shcherbinin, 2014.
Biological Activities
- Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives, including compounds structurally related to the queried molecule, and tested their antibacterial and antifungal activities. This work indicates the potential of such compounds in developing new antimicrobial agents Hassan, 2013.
Chemical Transformations
- Elotmani et al. (2002) explored the synthesis of triazolo1,5-apyrimidines, showcasing methodologies for creating complex molecules that could have implications for further development of compounds like the one of interest Elotmani, El Mahi, & Essassi, 2002.
In Silico Docking Studies and Antibacterial Activity
- Nayak and Poojary (2020) conducted in silico docking studies and assessed the antibacterial activity of thiadiazines and triazole-thiones bearing a pyrazole moiety. This research underscores the importance of computational tools in evaluating the biological potential of new compounds Nayak & Poojary, 2020.
Properties
IUPAC Name |
7-O-tert-butyl 3-O-methyl 6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-3,7-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(18)15-5-6-16-8(7-15)13-14-9(16)10(17)19-4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRZFECYZQXFKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(=O)OC)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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